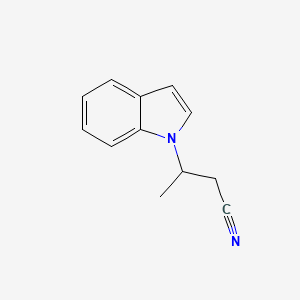
1-Methyl-4-phenyl-1,3-dihydroimidazole-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-Methyl-4-phenyl-1,3-dihydroimidazole-2-thione is a heterocyclic compound that belongs to the imidazole family. This compound is characterized by a five-membered ring containing two nitrogen atoms and a sulfur atom. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions: 1-Methyl-4-phenyl-1,3-dihydroimidazole-2-thione can be synthesized through the cyclization of amido-nitriles. The reaction conditions are mild and can include a variety of functional groups such as arylhalides and aromatic heterocycles . Another method involves the condensation of corresponding bromo-ketones with formamidine acetate in liquid ammonia .
Industrial Production Methods: Industrial production of this compound typically involves the reaction of 1-methylimidazole with thiourea under acidic conditions, such as in acetic acid, at temperatures ranging from 50-70°C .
化学反応の分析
Types of Reactions: 1-Methyl-4-phenyl-1,3-dihydroimidazole-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted imidazole derivatives.
科学的研究の応用
1-Methyl-4-phenyl-1,3-dihydroimidazole-2-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a ligand in coordination chemistry and is involved in the study of enzyme mechanisms.
Industry: It is used as an additive in rubber to enhance performance and longevity.
作用機序
The mechanism of action of 1-Methyl-4-phenyl-1,3-dihydroimidazole-2-thione involves its interaction with molecular targets such as enzymes and receptors. The sulfur atom in the compound can form covalent bonds with thiol groups in proteins, leading to inhibition or activation of enzymatic activity. This interaction can affect various biochemical pathways, making it a valuable tool in biochemical research .
類似化合物との比較
Methimazole: Known for its use as an antithyroid drug.
Thiamazole: Another antithyroid agent with similar structure and function.
1-Methyl-2-imidazolethiol: Shares the imidazole core but differs in functional groups.
Uniqueness: 1-Methyl-4-phenyl-1,3-dihydroimidazole-2-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a versatile compound in scientific research and industrial applications.
特性
分子式 |
C10H10N2S |
|---|---|
分子量 |
190.27 g/mol |
IUPAC名 |
3-methyl-5-phenyl-1H-imidazole-2-thione |
InChI |
InChI=1S/C10H10N2S/c1-12-7-9(11-10(12)13)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,13) |
InChIキー |
YFCLVGABOLJQGE-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(NC1=S)C2=CC=CC=C2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-{bicyclo[2.2.1]heptan-1-yl}ethan-1-amine](/img/structure/B8470597.png)

![5-(3-chloropropyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B8470605.png)
![[2-(4-Bromo-thiophen-2-yl)-ethyl]-carbamic acid ethyl ester](/img/structure/B8470608.png)




![6-bromo-4-(4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-quinoline](/img/structure/B8470658.png)
